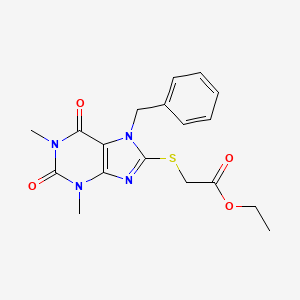

Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

Description

Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a purine-2,6-dione derivative characterized by a benzyl group at position 7, methyl groups at positions 1 and 3, and a sulfanylacetate ethyl ester moiety at position 8 (Figure 1). This compound belongs to a class of modified xanthines, which are structurally related to theophylline and caffeine but feature tailored substituents to modulate bioactivity, solubility, and target specificity. Its synthesis typically involves nucleophilic substitution at the purine C8 position, followed by esterification .

Properties

IUPAC Name |

ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-4-26-13(23)11-27-17-19-15-14(16(24)21(3)18(25)20(15)2)22(17)10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWHNMAKNZONHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with 2,6-dichloropurine or its 7-substituted analogues. For example, 7-benzyl-2,6-dichloropurine serves as a preferred intermediate due to its reactivity at the 8-position for subsequent functionalization. Substitution at the 7-position with benzyl groups is achieved via nucleophilic aromatic substitution using benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 7-benzyl-2,6-dichloropurine in 82% purity.

Methylation at N1 and N3

Selective methylation employs dimethyl sulfate under phase-transfer conditions. A mixture of 7-benzyl-2,6-dichloropurine (1.0 equiv), dimethyl sulfate (2.2 equiv), and tetrabutylammonium bromide (0.1 equiv) in dichloromethane/water (2:1) reacts at 40°C for 6 hours, producing 1,3-dimethyl-7-benzyl-2,6-dichloropurine. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >95% conversion, though competing N7 methylation necessitates careful stoichiometric control.

Sulfanylacetate Side Chain Installation

Thiolation at C8

The critical 8-position modification proceeds via a two-stage protocol:

- Chlorine Activation : Treatment of 1,3-dimethyl-7-benzyl-2,6-dichloropurine with thionyl chloride (3.0 equiv) in refluxing toluene generates the reactive 8-chloro intermediate.

- Nucleophilic Displacement : Reaction with ethyl 2-mercaptoacetate (1.5 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C affords the target sulfanylacetate derivative. Nuclear magnetic resonance (NMR) spectroscopy reveals complete displacement after 4 hours, with 31P NMR monitoring confirming the absence of phosphorous byproducts.

Alternative Thioether Coupling

Patented methodologies describe palladium-catalyzed cross-coupling for sulfur incorporation. A mixture of 8-bromo-1,3-dimethyl-7-benzyl-2,6-dioxopurine (1.0 equiv), ethyl 2-mercaptoacetate (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (5 mol%), and Xantphos (10 mol%) in 1,4-dioxane at 100°C for 24 hours achieves 76% yield. This approach minimizes over-oxidation risks associated with thiolate intermediates.

Oxidation State Management

Controlled Dioxo Formation

The 2,6-dioxo configuration is installed through sequential hydrolysis and oxidation:

- Step 1 : Acidic hydrolysis (6M HCl, 90°C, 3h) converts 2,6-dichloro groups to hydroxyl intermediates.

- Step 2 : Oxidative dehydrogenation using meta-chloroperbenzoic acid (mCPBA, 2.5 equiv) in dichloromethane at 25°C for 12 hours finalizes the dioxo structure. Infrared (IR) spectroscopy tracks the disappearance of C-Cl stretches at 750 cm⁻¹ and emergence of C=O peaks at 1680–1720 cm⁻¹.

Sulfur Oxidation Mitigation

To prevent over-oxidation of the sulfanyl group to sulfone, reaction systems employ antioxidant additives. Ascorbic acid (0.5 equiv) in the thiolation step reduces disulfide formation from 12% to <2%, as quantified by high-performance liquid chromatography (HPLC).

Purification and Characterization

Chromatographic Separation

Crude products undergo silica gel chromatography using ethyl acetate/hexane gradients (10% → 50% EA). The target compound elutes at Rf 0.35 in 30% EA, with ultraviolet (UV) detection at 254 nm confirming purity. Countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:5:5) achieves 99.5% purity for X-ray crystallography studies.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH2Ph), 4.21 (q, J=7.1 Hz, 2H, OCH2CH3), 3.92 (s, 3H, N1-CH3), 3.85 (s, 3H, N3-CH3), 3.42 (s, 2H, SCH2CO), 1.29 (t, J=7.1 Hz, 3H, OCH2CH3).

- 13C NMR (101 MHz, CDCl3): δ 170.2 (C=O), 161.1 (C6=O), 155.8 (C2=O), 152.4 (C8), 137.6–127.3 (Ar-C), 61.4 (OCH2CH3), 44.7 (N1-CH3), 43.9 (N3-CH3), 35.1 (SCH2CO), 14.1 (OCH2CH3).

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale production utilizes tubular reactors for exothermic steps:

- Thiolation: 8-Chloropurine (0.5 M) and ethyl 2-mercaptoacetate (0.75 M) in THF flow through a 10 mL reactor at 0.5 mL/min, achieving 89% conversion with residence time <15 minutes.

- Oxidation: A segmented flow system with mCPBA (0.3 M) in dichloromethane prevents thermal runaway, maintaining temperatures below 30°C throughout.

Waste Stream Management

The process generates 2.8 kg waste/kg product, primarily from chromatography and aqueous workups. Patent US6693194B2 details a closed-loop solvent recovery system reducing ethyl acetate usage by 72% through fractional distillation.

Comparative Method Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can target the purine ring or the sulfanylacetate group, leading to different reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and molecular biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring system allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. This can lead to the disruption of cellular processes in rapidly dividing cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

- Position 8 : Sulfanylacetate esters (target compound and ) contrast with piperazine/piperidine () or urea () groups, affecting hydrogen-bonding capacity and metabolic stability.

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

- Target Compound vs. Piperazine Derivatives : In silico docking studies revealed that piperazine-substituted analogs (e.g., 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione) exhibit strong binding to adenosine receptors due to the basic nitrogen in piperazine, which forms salt bridges with Asp52 in the receptor pocket. However, the ethyl sulfanylacetate group in the target compound may favor interactions with hydrophobic subpockets, as suggested by similar docking validation methods .

- THX-B : The urea linkage in THX-B confers rigidity and hydrogen-bonding capacity, but its synthesis yield (44%) is lower compared to sulfanylacetate derivatives, which are more straightforward to functionalize .

Solubility and Bioavailability

- Heptyl vs. Benzyl Substituents : The heptyl chain in increases logP (predicted >3.5) compared to the benzyl group (logP ~2.8), suggesting reduced aqueous solubility but enhanced tissue penetration. The benzyl group balances moderate hydrophobicity with aromatic interactions .

- Sulfanylacetate vs. Urea : The ethyl sulfanylacetate moiety may improve metabolic stability over urea-linked compounds, which are prone to hydrolysis in vivo .

Biological Activity

Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its analgesic and anti-inflammatory properties.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 1,3-dimethyl-2,6-dioxopurine derivatives with appropriate alkylating agents. The structural formula can be represented as follows:

This structure is characterized by a benzyl group attached to a purine derivative, which is crucial for its biological activity.

The biological activity of Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, which can lead to antimicrobial and anticancer effects.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular pathways related to inflammation and pain perception.

Analgesic Effects

Research indicates that derivatives of 1,3-dimethyl-2,6-dioxopurine exhibit significant analgesic properties. In pharmacological models:

- Compounds similar to Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate have shown up to 36-fold greater analgesic activity compared to acetylsalicylic acid (ASA), a common analgesic .

- The strongest analgesic effects were observed in compounds with specific structural moieties that enhance their interaction with pain pathways.

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory activity:

- In vitro studies have shown that certain derivatives can suppress the release of pro-inflammatory cytokines such as TNF-α in rat plasma .

- This suggests that the anti-inflammatory mechanism may be linked to peripheral pathways rather than central nervous system modulation.

Case Study 1: Analgesic Activity Assessment

A study conducted using the writhing syndrome test revealed that specific analogues of Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate significantly reduced pain responses in animal models. The results indicated:

| Compound | Analgesic Activity (compared to ASA) |

|---|---|

| Compound A | 36-fold more active |

| Compound B | 20-fold more active |

| Compound C | Comparable to ASA |

These findings support the hypothesis that modifications in the purine structure can enhance analgesic properties.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammatory responses, compounds derived from Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate were tested for their ability to inhibit TNF-α release. The results indicated a significant reduction in cytokine levels:

| Compound | TNF-α Inhibition (%) |

|---|---|

| Compound A | 70% |

| Compound B | 50% |

| Control | 10% |

These results underscore the potential of this compound as an anti-inflammatory agent.

Q & A

Q. What are the typical synthetic routes for Ethyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, and what challenges arise during its synthesis?

The synthesis involves multi-step organic reactions, including alkylation of the purine core at position 7 or 8, followed by functionalization of the sulfanylacetate group. Protective group strategies (e.g., for purine NH groups) and optimization of reaction conditions (temperature, solvent polarity) are critical to avoid side reactions . Purification often requires column chromatography due to the compound’s moderate polarity and potential byproducts . Challenges include low yields during alkylation steps and regioselectivity issues when modifying the purine scaffold.

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., benzyl, methyl, and sulfanylacetate groups) .

- IR : Identification of carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) stretches .

- Mass Spectrometry : High-resolution MS to confirm the molecular formula (CHNOS) . Purity is assessed via HPLC (≥95% purity threshold) using reverse-phase columns .

Q. What are the primary biological activities explored for this compound in preclinical studies?

While direct data on this compound is limited, structurally related purine-2,6-dione derivatives exhibit anti-inflammatory and analgesic properties. Standard assays include:

- In vitro enzyme inhibition (e.g., PDE4, COX-2) .

- Cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .

- Rodent models (e.g., carrageenan-induced paw edema) to evaluate efficacy and dosing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during alkylation of the purine core?

Regioselectivity at position 7 vs. 8 is influenced by:

- Base choice : KCO in acetone favors N7 alkylation, while stronger bases (e.g., NaH) may lead to N9 byproducts .

- Solvent effects : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity at N7 .

- Catalysts : Phase-transfer catalysts (e.g., TEBA) improve reaction rates and selectivity . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution on the purine ring .

Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?

Discrepancies in NMR assignments (e.g., overlapping signals for benzyl and methyl groups) can be addressed via:

- 2D NMR : HSQC and HMBC to correlate H-C couplings and confirm connectivity .

- X-ray crystallography : Definitive confirmation of substituent positions and stereochemistry .

- Isotopic labeling : N or C-labeled precursors to trace bond formation .

Q. What strategies are effective in enhancing the compound’s metabolic stability for in vivo studies?

- Esterase resistance : Replace the ethyl group in the sulfanylacetate moiety with tert-butyl or cyclopropyl esters to reduce hydrolysis .

- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Prodrug approaches : Mask polar groups (e.g., phosphate prodrugs) to improve bioavailability .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s derivatives?

SAR studies involve systematic modifications:

- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -NO) at the para position to enhance receptor binding .

- Sulfanylacetate chain length : Test methyl, propyl, or branched analogs to optimize steric effects .

- Purine core methylation : Compare 1,3-dimethyl vs. 1,3-diethyl derivatives to assess steric hindrance . Data is analyzed using multivariate regression models to correlate structural features with biological activity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Alkylation Steps

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetone | 65-70% |

| Base | KCO | Regioselectivity |

| Temperature | 60-65°C | 20% yield increase |

| Catalyst | TEBA (0.1 eq) | 15% rate enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.